molecular formula C19H16N2OS B11600458 (5Z)-5-benzylidene-2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-benzylidene-2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11600458
M. Wt: 320.4 g/mol
InChI Key: GAHSXWJRAXSBGC-ATVHPVEESA-N
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Description

(5Z)-5-(PHENYLMETHYLIDENE)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(PHENYLMETHYLIDENE)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of a thiazolone derivative with a tetrahydroisoquinoline compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the process likely involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(PHENYLMETHYLIDENE)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the thiazolone ring or the tetrahydroisoquinoline moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different hydrogenated derivatives.

Scientific Research Applications

(5Z)-5-(PHENYLMETHYLIDENE)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: The compound’s interactions with biological systems are of interest, particularly in understanding its potential as a biochemical probe.

    Medicine: Research is ongoing into its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: The compound’s properties may be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (5Z)-5-(PHENYLMETHYLIDENE)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(PHENYLMETHYLIDENE)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: is compared with other thiazolone and tetrahydroisoquinoline derivatives.

    Thiazolone Derivatives: These compounds share the thiazolone ring structure but differ in their substituents and overall molecular architecture.

    Tetrahydroisoquinoline Derivatives: These compounds feature the tetrahydroisoquinoline moiety but vary in their additional functional groups and ring systems.

Uniqueness

The uniqueness of (5Z)-5-(PHENYLMETHYLIDENE)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C19H16N2OS/c22-18-17(12-14-6-2-1-3-7-14)23-19(20-18)21-11-10-15-8-4-5-9-16(15)13-21/h1-9,12H,10-11,13H2/b17-12-

InChI Key

GAHSXWJRAXSBGC-ATVHPVEESA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)/C(=C/C4=CC=CC=C4)/S3

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)C(=CC4=CC=CC=C4)S3

Origin of Product

United States

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